molecular formula C8H11N3O3 B574997 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide CAS No. 181148-01-6

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide

Cat. No. B574997
CAS RN: 181148-01-6
M. Wt: 197.194
InChI Key: BMFQKRITGGSIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide” is a derivative of 1H-pyrrole-2,5-diones, also known as maleimides . Maleimides are valuable synthons for organic synthesis due to the presence of an activated double bond and an imide group . They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate. This intermediate is then reduced to the final product using a reducing agent.


Molecular Structure Analysis

The structure of this compound was confirmed by mass spectrometry and IR and 1H NMR spectroscopy .


Chemical Reactions Analysis

The compound enters the aza-Michael reaction with secondary amines to form new types of 3-R2-dialkylamino-substituted succinimides .

Scientific Research Applications

Bioconjugation and Protein Labeling

4-Maleimidobutyric acid serves as a versatile linker for the conjugation of biomolecules. Its maleimide group reacts specifically with thiol (sulfhydryl) groups on proteins, peptides, and other bioactive molecules. Researchers use it to attach fluorescent dyes, enzymes, or other tags to proteins for imaging, quantification, or purification purposes .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

Given the wide practical application and high biological activity of maleimides, research on the synthesis and study of the properties of new types of maleimides seems to be very relevant . The problem of antibiotic resistance is becoming more and more important, and its solution requires systematic painstaking work on the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for the subsequent clinical trials .

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14/h3-4H,1-2,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFQKRITGGSIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692939
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181148-01-6
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181148-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.